molecular formula C4H7ClMg B3042318 2-Methylallylmagnesium chloride CAS No. 5674-01-1

2-Methylallylmagnesium chloride

Cat. No.: B3042318
CAS No.: 5674-01-1
M. Wt: 114.86 g/mol
InChI Key: VBBBKPRFPDSTNT-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

2-Methylallylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in many organic synthesis reactions due to their ability to form new carbon-carbon bonds.

Mode of Action

As a Grignard reagent, this compound can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present within polar bonds . This results in the formation of a carbon-carbon bond, enabling the synthesis of a wide range of organic compounds.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other reactants present. It is generally involved in the synthesis of various organic compounds . For example, it has been used in the synthesis of (−)-aplysin, acutumine, dimedol, and allyldicyclopentadienyltitanium (III) complexes .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, such as biological systems .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The exact products of these reactions can vary widely depending on the specific reactants and conditions used.

Action Environment

The action of this compound is highly dependent on the reaction environment. Grignard reagents are generally sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for optimal performance . They are typically used in solvents such as tetrahydrofuran (THF) which can stabilize the reagent and facilitate the reaction .

Biochemical Analysis

Biochemical Properties

2-Methylallylmagnesium chloride plays a crucial role in various biochemical reactions, particularly in the synthesis of complex organic molecules. As a Grignard reagent, it interacts with carbonyl compounds to form alcohols, which are essential intermediates in many biochemical pathways. The compound reacts with aldehydes, ketones, and esters, forming corresponding alcohols through nucleophilic addition . Additionally, this compound is used in the synthesis of natural products and pharmaceuticals, where it interacts with enzymes and proteins involved in these biosynthetic pathways .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in synthetic organic chemistry rather than direct biological activity. Its derivatives and reaction products can influence cell function. For instance, the alcohols produced from reactions involving this compound can participate in cell signaling pathways and metabolic processes. These alcohols can affect gene expression and cellular metabolism by serving as precursors for more complex biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound forms a bond with the carbon atom of the carbonyl group in aldehydes, ketones, or esters, resulting in the formation of a new carbon-carbon bond. This reaction mechanism is fundamental to the compound’s role in organic synthesis and its ability to generate diverse organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound can change over time. The compound is sensitive to moisture and air, which can lead to its degradation and reduced effectiveness in reactions. Proper storage conditions, such as anhydrous environments and sealed containers, are essential to maintain its stability. Long-term studies have shown that the compound can retain its reactivity for extended periods when stored correctly, but exposure to air and moisture can significantly diminish its performance .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-documented, as its primary use is in synthetic organic chemistry rather than direct biological applications. Studies on related Grignard reagents suggest that varying dosages can lead to different outcomes. Low doses may be used to achieve specific synthetic goals, while high doses could result in toxic or adverse effects due to the compound’s reactivity and potential to form reactive intermediates .

Metabolic Pathways

This compound is involved in metabolic pathways primarily through its role in the synthesis of organic molecules. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, leading to the production of alcohols and other intermediates. These intermediates can then enter various metabolic pathways, contributing to the biosynthesis of complex biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a reactive Grignard reagent, it is typically used in controlled laboratory environments rather than in vivo systems. Its reaction products, such as alcohols, can be transported within cells and tissues through various transporters and binding proteins. These products can accumulate in specific cellular compartments, influencing their localization and function .

Subcellular Localization

The subcellular localization of this compound itself is not well-studied due to its primary use in synthetic chemistry. Its reaction products can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that the products of reactions involving this compound are localized to the appropriate subcellular regions, where they can exert their biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylallylmagnesium chloride is prepared by reacting 2-methylallyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous addition of 2-methylallyl chloride to a suspension of magnesium turnings in THF, with efficient stirring and temperature control to ensure complete reaction and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylallylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions with halides and other leaving groups .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylallylmagnesium chloride is utilized in various scientific research fields due to its reactivity and versatility:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where steric hindrance and electronic effects are crucial .

Properties

IUPAC Name

magnesium;2-methanidylprop-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBBKPRFPDSTNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5674-01-1
Record name 2-Methylallylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Methylallylmagnesium chloride interact with transition metal complexes?

A: this compound readily reacts with transition metal complexes, notably those of iridium(III) and palladium(II), leading to the formation of allylic complexes. For instance, reacting mer-[IrCl3P3] (where P can be PEt3, PMe2Ph, or PEt2Ph) with this compound yields complexes of the type [IrCl2(π-2-methylallyl)P2] []. This highlights the compound's ability to act as a source of the 2-methylallyl ligand in coordination chemistry.

Q2: What is the reactivity of this compound towards alkenes?

A: Research indicates that the addition of this compound to alkenes is first-order with respect to both the organomagnesium compound and the alkene []. The reaction rate is influenced by factors such as the nature of the alkene, solvent, and the halides present in the organomagnesium compound. For example, the reactivity increases with decreasing chloride content in mixtures of diorganomagnesium and organomagnesium chloride [].

Q3: Are there any applications of this compound in the synthesis of lanthanide complexes?

A: Yes, this compound has been successfully employed in synthesizing air- and moisture-sensitive rare earth-2-methylallyl 1,2-dimethoxyethane complexes. This reaction involves anhydrous lanthanide chloride and this compound in THF at 0°C, resulting in complexes with the general formula (C4H7)2-LnCl5Mg2(CH3OCH2CH2OCH3)2 (where Ln represents La, Pr, Nd, Sm, or Gd) [].

Q4: Can you describe the structure of the cationic allylic palladium(II) complexes formed with this compound?

A: NMR data reveals that in cationic allylic complexes of palladium(II) formed with this compound, the 2-methylallyl ligands are symmetrically π-bonded to the palladium atom []. This indicates a specific binding mode of the ligand with the metal center.

Q5: What factors influence the tendency to form ionic species in reactions involving 2-methylallyl palladium complexes?

A: Conductimetric studies on systems like [Pd2X2 all2] + x mol of L, where 'all' represents various allylic ligands, reveal that the tendency to form ionic species is influenced by several factors. These include the type of ligand (L), the nature of the allylic ligand ('all'), and the halogen (X) present. For instance, the tendency decreases in the order of PMe2Ph ~ PEt2Ph ~ PEt3 > PPh3 > AsPh3 > SbPh3 > pyridine for different ligands (L) []. This suggests that the electronic and steric properties of the ligands significantly impact the reaction outcome.

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